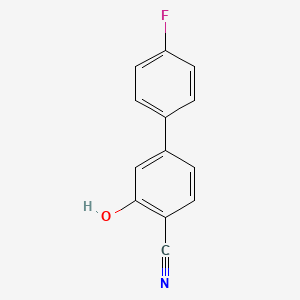

4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile

Description

4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile is a biphenyl derivative featuring a fluorine atom at the 4'-position, a hydroxyl (-OH) group at the 3-position, and a nitrile (-CN) group at the 4-position (Fig. 1). This compound’s structure combines electron-withdrawing (fluorine, nitrile) and electron-donating (hydroxyl) groups, creating a unique electronic profile. The nitrile group enhances metabolic stability in pharmaceutical contexts, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNCXAVMSZEZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673449 | |

| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214362-07-8 | |

| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.

Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Nitrile Formation: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or copper(I) cyanide.

Industrial Production Methods: Industrial production methods for 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Quinones.

Reduction: Primary amines.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key analogs differ in substituent positions and functional groups, significantly altering physicochemical properties:

Key Observations :

- The hydroxyl group in the target compound significantly enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or non-hydroxy analogs .

- Fluorine position impacts dipole moments: 4'-F (target) vs.

Physicochemical Properties

Data inferred from structurally related compounds:

Notes:

Biological Activity

4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile is a fluorinated biphenyl derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. Its unique chemical structure, characterized by the presence of a fluorine atom and a hydroxyl group, suggests potential biological activity that merits detailed investigation.

The molecular formula of this compound is C13H10FNO, with a molecular weight of 225.23 g/mol. The compound features a biphenyl core with a hydroxyl group at the 3-position and a cyano group at the 4-position on one of the phenyl rings. The presence of the fluorine atom is known to influence the compound's reactivity and biological interactions significantly.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to specific proteins or enzymes. Additionally, the cyano group can participate in electron-withdrawing effects, potentially modulating the compound's reactivity.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests that the compound may possess similar activity due to its structural analogies.

- Enzyme Inhibition : Research indicated that biphenyl derivatives could act as enzyme inhibitors in biochemical assays. The fluorinated nature of this compound may enhance its inhibitory effects due to increased lipophilicity, improving membrane permeability and interaction with target enzymes .

- Cytotoxicity : Preliminary cytotoxicity assays have shown that certain biphenyl derivatives can induce apoptosis in cancer cell lines. While specific data on this compound is limited, its structural features suggest potential anticancer activity .

Comparative Analysis with Related Compounds

A comparison with other fluorinated biphenyl compounds reveals distinct differences in biological activity:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| 4-Fluorobiphenyl | Low | Moderate | Low |

| 2-Fluorobiphenyl | Moderate | High | Moderate |

This table illustrates that while some related compounds exhibit varying degrees of biological activity, this compound shows promise due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.